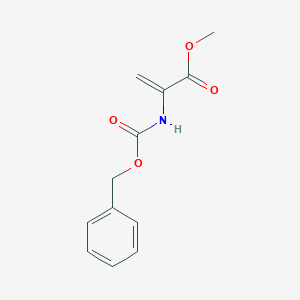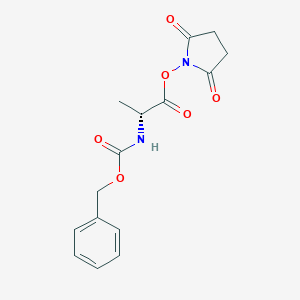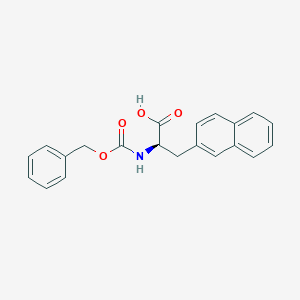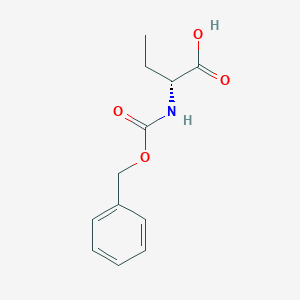
trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid: is a compound of interest in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with a benzyloxycarbonyl-amino group and a carboxylic acid group, making it a versatile molecule for synthetic and analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid typically involves the protection of amino groups and the introduction of carboxylic acid functionalities. One common method includes the reaction of cyclohexylamine with benzyloxycarbonyl chloride to form the benzyloxycarbonyl-protected amine. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar protection and carboxylation strategies. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under specific conditions.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxycarbonyl oxides, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its benzyloxycarbonyl group serves as a protective group for amino acids in peptide synthesis .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The carboxylic acid group can be modified to enhance drug solubility and bioavailability .
Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
trans-1-(Benzyloxycarbonyl-amino)-4-aminomethylcyclohexane hydrochloride: This compound shares the benzyloxycarbonyl-amino group but differs in the position and type of additional substituents.
trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the cyclohexane ring.
Uniqueness: The unique combination of the benzyloxycarbonyl-amino group and the carboxylic acid group in trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and serve as a building block for complex molecules highlights its importance in research and industry .
Propriétés
IUPAC Name |
(1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJMLWMATNCSIS-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














